molecular formula C6H11N3O B6156144 3-(azidomethyl)oxane CAS No. 2152201-70-0

3-(azidomethyl)oxane

Cat. No.: B6156144
CAS No.: 2152201-70-0
M. Wt: 141.2
InChI Key:
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Description

3-(azidomethyl)oxane: is a chemical compound with the molecular formula C6H11N3O. It is characterized by the presence of an azide group (-N3) attached to a methylene group (-CH2-) which is further connected to an oxane ring. This compound is of significant interest in various scientific fields due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Cyclization: One common method involves the bromination of pentaerythritol and metriol using a mixture of hydrobromic acid, acetic acid, and sulfuric acid.

    Epoxide Ring Opening: Another method involves the opening of an epoxide ring followed by azidation.

Industrial Production Methods: Industrial production of 3-(azidomethyl)oxane typically involves large-scale bromination and cyclization processes, utilizing phase-transfer catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide and various alkyl halides.

    Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used for azide reduction.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.

    Drug Development: Its derivatives are explored for potential therapeutic applications due to their ability to form stable triazole rings.

Industry:

Mechanism of Action

The primary mechanism of action of 3-(azidomethyl)oxane involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are important in various chemical and biological processes. The formation of triazoles is facilitated by copper(I) catalysts in the Huisgen cycloaddition reaction . Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Uniqueness:

    Reactivity: The presence of the azide group in this compound makes it highly reactive and versatile in various chemical reactions.

    Applications: Its unique structure allows for diverse applications in polymer chemistry, material science, and bioconjugation, making it a valuable compound in both research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(azidomethyl)oxane can be achieved through a three-step process involving the protection of a hydroxyl group, nucleophilic substitution, and deprotection.", "Starting Materials": [ "3-hydroxymethyl oxane", "sodium azide", "methyl iodide", "potassium carbonate", "tetrahydrofuran", "methanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 3-hydroxymethyl oxane with methyl iodide in the presence of potassium carbonate and tetrahydrofuran to form 3-methoxymethyl oxane.", "Step 2: Nucleophilic substitution of the methoxy group with sodium azide in methanol to form 3-(azidomethyl)oxane.", "Step 3: Deprotection of the azide group by reacting 3-(azidomethyl)oxane with hydrogen gas in the presence of palladium on carbon catalyst to form the final product, 3-(azidomethyl)oxane." ] }

CAS No.

2152201-70-0

Molecular Formula

C6H11N3O

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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